![molecular formula C11H10ClN3O B12943340 4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}aniline CAS No. 642084-51-3](/img/structure/B12943340.png)
4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-((pyrazin-2-yloxy)methyl)aniline is a chemical compound with the molecular formula C₁₁H₁₀ClN₃O It is characterized by the presence of a chloro group, a pyrazin-2-yloxy group, and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-((pyrazin-2-yloxy)methyl)aniline typically involves the reaction of 4-chloro-3-nitrobenzyl alcohol with pyrazine-2-ol in the presence of a base, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-((pyrazin-2-yloxy)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and solvents such as dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-3-((pyrazin-2-yloxy)methyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Chloro-3-((pyrazin-2-yloxy)methyl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-((pyrazin-2-yloxy)methyl)benzene: Similar structure but lacks the aniline moiety.
3-((Pyrazin-2-yloxy)methyl)aniline: Similar structure but lacks the chloro group.
4-Chloro-3-((pyridin-2-yloxy)methyl)aniline: Similar structure but with a pyridine ring instead of a pyrazine ring.
Uniqueness
4-Chloro-3-((pyrazin-2-yloxy)methyl)aniline is unique due to the combination of its chloro, pyrazin-2-yloxy, and aniline groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
642084-51-3 |
|---|---|
Formule moléculaire |
C11H10ClN3O |
Poids moléculaire |
235.67 g/mol |
Nom IUPAC |
4-chloro-3-(pyrazin-2-yloxymethyl)aniline |
InChI |
InChI=1S/C11H10ClN3O/c12-10-2-1-9(13)5-8(10)7-16-11-6-14-3-4-15-11/h1-6H,7,13H2 |
Clé InChI |
MRAQHVFOYQMCGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)COC2=NC=CN=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-8-(2,3,4-trifluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12943257.png)
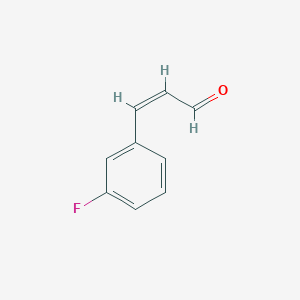
![2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-phenylethanone](/img/structure/B12943270.png)
![4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde](/img/structure/B12943272.png)

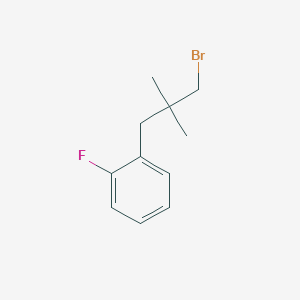
![tert-Butyl (S)-3,7-dioxa-2-thia-1-azaspiro[4.4]nonane-1-carboxylate 2,2-dioxide](/img/structure/B12943285.png)
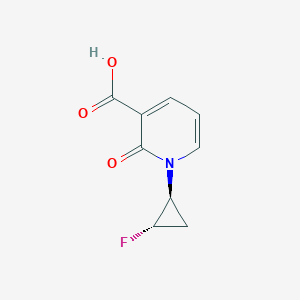
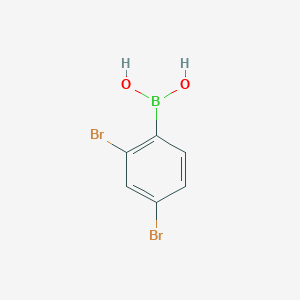
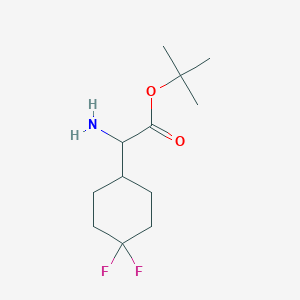

![2,2-Difluorospiro[2.3]hexan-1-amine](/img/structure/B12943323.png)


